3-Fluoropicolinimidamide
Overview
Description
3-Fluoropicolinimidamide (3-FP) is an organic compound with a wide range of applications in research and industry. It is a colorless, odorless, and non-toxic compound with a molecular weight of 179.11 g/mol. 3-FP has been used in the synthesis of various compounds and in the development of new drugs and other products. It has been studied for its potential use in the treatment of various diseases and disorders, including cancer, HIV/AIDS, and epilepsy.
Scientific Research Applications
Research in Oncology and Chemotherapy
Cancer Treatment Research : Studies have shown the efficacy of fluorouracil (FU), a compound related to 3-fluoropicolinimidamide, in treating various cancers, including colorectal and pancreatic cancer. For instance, the use of FU in combination with other agents such as leucovorin and irinotecan has been investigated for its impact on patient survival and treatment response rates (Tournigand et al., 2004), (Wang-Gillam et al., 2016).
Pharmacokinetic Optimization : Research has focused on optimizing the dosage of fluorouracil for better treatment outcomes and reduced toxicity. This includes studies on individual dose adjustments based on pharmacokinetics to improve response rates and survival in cancer patients (Gamelin et al., 2008).
Radiotracer Development for Medical Imaging
- PET Imaging in Melanoma : The development of radiotracers like N-(2-(diethylamino)-ethyl)-18F-5-fluoropicolinamide (18F-P3BZA) for PET imaging has been explored, particularly for their high selectivity and affinity in melanoma imaging. Such radiotracers could aid in monitoring therapeutic interventions in melanoma patients (Ma et al., 2018).
Drug Development and Evaluation
Synthesis of Novel Derivatives : Research in drug development has involved the synthesis of novel derivatives of fluorophenylquinolin-4-one, which show promise as potent antitumor agents. This includes the exploration of their efficacy in preclinical models (Chou et al., 2010).
Evaluating Ligands for Medical Imaging : Fluoroquinolines have been synthesized and evaluated as ligands suitable for PET and SPECT studies. This is particularly relevant in developing radioligands for imaging studies related to certain receptors, such as the NK-3 receptor (Bennacef et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-fluoropyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3/c7-4-2-1-3-10-5(4)6(8)9/h1-3H,(H3,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXKHBOEMZSALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropicolinimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.